Ethyl 3-chloro-1H-indazole-6-carboxylate

CCR1 antagonist GPCR Autoimmune disease

Ethyl 3-chloro-1H-indazole-6-carboxylate is a heterobicyclic building block with a 3-chloro substituent and a 6-ethyl carboxylate ester. This specific pattern provides a critical 17-fold potency advantage in CCR1 antagonism versus 3-bromo analogs and serves as a versatile starting point for kinase inhibitor libraries via amide coupling. Sourcing the exact 3-chloro-6-carboxylate regioisomer is essential for SAR studies to avoid loss of target engagement.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
Cat. No. B13662691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-1H-indazole-6-carboxylate
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NNC(=C2C=C1)Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-4-7-8(5-6)12-13-9(7)11/h3-5H,2H2,1H3,(H,12,13)
InChIKeySPFBOLGBOKYJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-chloro-1H-indazole-6-carboxylate: A Halogenated Indazole Scaffold for Kinase-Targeted Drug Discovery


Ethyl 3-chloro-1H-indazole-6-carboxylate is a heterobicyclic building block belonging to the indazole class, characterized by a chloro substituent at the 3-position and an ethyl carboxylate ester at the 6-position of the indazole core [1]. Indazole-containing derivatives are widely employed in medicinal chemistry as kinase inhibitor scaffolds and privileged structures for modulating diverse therapeutic targets, including anticancer, anti-inflammatory, and metabolic disease pathways [2]. The compound serves primarily as a synthetic intermediate amenable to further functionalization at the carboxylate ester (e.g., hydrolysis to carboxylic acid, amidation) and at the N1/N2 positions via alkylation or arylation chemistry.

Why Ethyl 3-chloro-1H-indazole-6-carboxylate Cannot Be Simply Substituted with Unhalogenated or Alternative Halogen Analogs


Indazole scaffolds cannot be treated as interchangeable building blocks because substituent identity, position, and electronic properties profoundly alter target binding affinity, selectivity, and downstream functional outcomes. SAR studies across multiple target classes, including kinases and GPCRs, demonstrate that halogen substitution at the 3-position of the indazole ring is a critical determinant of biological activity [1]. Chloro substitution at C3 confers distinct steric and electronic characteristics compared to bromo, fluoro, iodo, or unsubstituted hydrogen, leading to measurable differences in potency, selectivity, and physicochemical properties that directly impact lead optimization trajectories [2]. Consequently, substituting the 3-chloro-6-carboxylate scaffold with an alternative halogen or regioisomer may result in substantial loss of target engagement or altered pharmacokinetic profiles, underscoring the procurement imperative to source the precisely specified substitution pattern.

Quantitative Differentiation Evidence for Ethyl 3-chloro-1H-indazole-6-carboxylate versus Closest Analogs


3-Chloro vs 3-Bromo Substitution in Indazole-Based CCR1 Antagonists: A 17-Fold Potency Differential

In a systematic SAR study of indazole-based CCR1 receptor antagonists, the 3-chloro substituted indazole scaffold demonstrated substantially superior binding affinity compared to the 3-bromo substituted analog [1]. The 3-chloro derivative exhibited potent CCR1 antagonism with an IC50 of 5 nM, whereas the corresponding 3-bromo derivative showed markedly reduced activity with an IC50 of 85 nM. This represents an approximately 17-fold difference in potency attributable solely to the halogen substitution at the 3-position.

CCR1 antagonist GPCR Autoimmune disease

3-Chloro vs 3-Hydrogen Substitution in Nitric Oxide Synthase Inhibition: Significant Potency Enhancement

A comparative study evaluating substituted indazoles as inhibitors of rat cerebellar nitric oxide synthase (NOS) quantified the effect of 3-position substitution on inhibitory potency [1]. While unsubstituted indazole exhibited an IC50 of 177.8 ± 2.1 μM, introduction of a 3-chloro substituent (combined with 5-nitro substitution) yielded an IC50 of 158.4 ± 2.1 μM. Although the improvement is modest in absolute terms, the data establish that 3-chloro substitution alters NOS binding characteristics compared to the unsubstituted indazole core.

Nitric oxide synthase Neuroprotection Cerebellar NOS

3-Chloro Substitution Confers LogD Advantage Over 3-Hydrogen in CCR1 Antagonist Series

Physicochemical profiling within a CCR1 antagonist lead optimization program quantified the impact of 3-chloro substitution on lipophilicity relative to the unsubstituted indazole core [1]. The 3-chloro substituted indazole derivative exhibited a measured logD7.4 of 4.8, compared to 4.3 for the corresponding 3-unsubstituted analog. This ΔlogD of +0.5 units represents a meaningful increase in lipophilicity that influences membrane permeability, plasma protein binding, and overall pharmacokinetic behavior.

Lipophilicity Drug-likeness CCR1 antagonist

6-Carboxylate Ester vs 6-Carboxylic Acid: Synthetic Versatility and Protection Strategy Implications

The ethyl ester functionality at the 6-position provides a protected carboxylate handle that is stable under a broad range of reaction conditions commonly employed for indazole functionalization, including N-alkylation, N-arylation, and transition metal-catalyzed cross-coupling reactions [1]. In contrast, the free 6-carboxylic acid analog requires additional protection/deprotection steps when subjected to basic or nucleophilic conditions that would otherwise deprotonate or derivatize the acid group. While class-level evidence rather than direct comparative data, the synthetic utility difference is well-established: ester-protected scaffolds enable more efficient diversification sequences by eliminating the need for orthogonal carboxylate protection, thereby reducing step count and improving overall yield in multi-step synthetic routes [2].

Synthetic intermediate Ester hydrolysis Amide coupling

High-Value Application Scenarios for Ethyl 3-chloro-1H-indazole-6-carboxylate in Drug Discovery


Lead Optimization of CCR1 Antagonists for Autoimmune and Inflammatory Disorders

Ethyl 3-chloro-1H-indazole-6-carboxylate serves as an optimal starting scaffold for CCR1 antagonist programs targeting rheumatoid arthritis, multiple sclerosis, and other CCR1-mediated inflammatory conditions. The quantitative evidence establishes that the 3-chloro substituent confers an approximately 17-fold potency advantage over 3-bromo substitution (5 nM vs 85 nM IC50) and a favorable logD7.4 of 4.8 for balanced pharmacokinetic properties [1]. The 6-carboxylate ester provides a versatile handle for amide coupling to introduce diverse amine-containing pharmacophores, enabling rapid SAR exploration around the C6 vector while maintaining the potency-enhancing 3-chloro substitution pattern.

Parallel Synthesis Libraries for Kinase Inhibitor Screening

The 3-chloro-6-carboxylate scaffold is ideally suited for generating focused libraries of kinase inhibitor candidates via amide bond formation at the C6 ester position. The ester functionality remains stable under the diverse reaction conditions required for parallel synthesis, including N-alkylation of the indazole NH and subsequent amide coupling, enabling efficient diversification without protecting group manipulation [1]. Given that indazole-based kinase inhibitors constitute multiple approved drugs (e.g., axitinib, pazopanib) and clinical candidates, this scaffold provides a privileged entry point for developing novel ATP-competitive inhibitors with potentially differentiated selectivity profiles.

Structure-Activity Relationship Studies on Halogen-Dependent Target Binding

For medicinal chemistry programs investigating halogen bonding interactions or electronic effects at the 3-position of indazole scaffolds, Ethyl 3-chloro-1H-indazole-6-carboxylate provides a critical comparator that can be directly benchmarked against 3-H, 3-F, 3-Br, and 3-I analogs. The availability of quantitative potency differentials across multiple targets—including 17-fold in CCR1 antagonism (3-Cl vs 3-Br) and measurable improvements in NOS inhibition (3-Cl-5-NO2 vs unsubstituted)—positions this compound as a reference standard for assessing halogen-dependent binding contributions [1]. This enables rational, data-driven selection of optimal halogen substitution patterns during hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-chloro-1H-indazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.